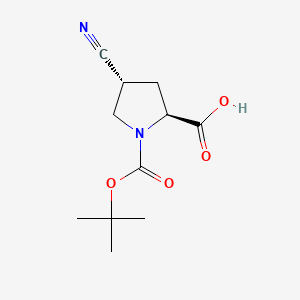

(2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

CAS No.: 273221-94-6

Cat. No.: VC2083617

Molecular Formula: C11H16N2O4

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 273221-94-6 |

|---|---|

| Molecular Formula | C11H16N2O4 |

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | (2S,4R)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |

| Standard InChI Key | MIVXQYMYEMUMKK-YUMQZZPRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C#N |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N |

Introduction

Chemical Identity and Nomenclature

Primary Identification Parameters

(2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is registered with CAS number 273221-94-6 and features a molecular formula of C11H16N2O4 with a molecular weight of 240.26 g/mol . The compound is cataloged in chemical databases with the MDL Number MFCD01860670 and possesses the InChI Key MIVXQYMYEMUMKK-YUMQZZPRSA-N . Its PubChem CID is 17750460, providing a standardized reference point in chemical databases .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting its structural characteristics and applications. These synonyms include:

| Synonym | Type |

|---|---|

| trans-N-Boc-4-cyano-L-proline | Common name |

| Boc-trans-4-cyano-L-proline | Abbreviated name |

| 4-cyano-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester | Systematic name |

| (2S,4R)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | IUPAC name |

| 2S,4R-1-tert-butoxycarbonyl-4-cyanopyrrolidine-2-carboxylic acid | Alternative format |

| 4R-1-tert-butoxycarbonyl-4-cyano-L-proline | Alternative format |

Table 1: Common synonyms for (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

Structural Characteristics and Physical Properties

Molecular Structure

The compound features a pyrrolidine ring as its core structure with specific stereochemistry at the 2 and 4 positions. The 2S configuration places the carboxylic acid group with S stereochemistry, while the 4R configuration indicates the cyano group is positioned with R stereochemistry. The nitrogen of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in amino acid chemistry. The SMILES notation for this compound is CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N, providing a linear representation of its structure .

Physical Properties

(2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is characterized by its specific physical properties that influence its handling and applications:

| Property | Value |

|---|---|

| Molecular Weight | 240.26 g/mol |

| Physical State | Solid at room temperature |

| Solubility | Slightly soluble in water |

| Stability | Stable under recommended storage conditions |

| Incompatibilities | Oxidizing agents and acids |

Table 2: Physical properties of (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

Synthesis and Production Methods

Synthetic Routes

The synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid typically follows a specific pathway that preserves the stereochemistry of the starting materials. The process generally involves two key steps:

-

Protection of the amino group of a proline derivative with a tert-butoxycarbonyl (Boc) group

-

Introduction of a cyanide group at the 4-position with the required stereochemistry

The stereochemical control during synthesis is crucial to ensure the correct spatial arrangement of functional groups, particularly the 4R configuration of the cyano group. This stereospecific synthesis is essential for the compound's applications in pharmaceutical development where stereochemistry directly impacts biological activity.

Stock Solution Preparation

For laboratory applications, proper preparation of stock solutions is important. The following table provides guidance for preparing solutions of various concentrations:

| Desired Concentration | Amount of Compound |

|---|---|

| 1 mM solution | 0.24026 g in 1000 mL solvent |

| 5 mM solution | 1.2013 g in 1000 mL solvent |

| 10 mM solution | 2.4026 g in 1000 mL solvent |

Table 3: Guidelines for stock solution preparation (adapted from similar compound protocols)

Applications and Uses

Pharmaceutical Applications

(2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid serves as a valuable pharmaceutical intermediate in the synthesis of complex drug molecules . The compound's defined stereochemistry and functional groups make it particularly useful in developing drugs that require specific spatial arrangements of atoms for optimal binding to biological targets. Its protected amino acid structure allows for selective reactions at different functional groups, making it ideal for multi-step synthetic procedures.

Role in Organic Synthesis

In organic synthesis, this compound functions as a building block for constructing complex molecules with specific stereochemistry. The unique structure allows it to participate in various chemical reactions, providing a platform for introducing diverse functional groups while maintaining stereochemical integrity. The cyano group at the 4-position can undergo various transformations, including hydrolysis to form carboxylic acids, reduction to form amines, or conversion to other nitrogen-containing functional groups.

Applications in Peptide Chemistry

As a protected amino acid derivative, (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid plays a significant role in peptide synthesis. The Boc protecting group on the nitrogen allows for controlled peptide bond formation without unwanted side reactions. The compound can be incorporated into peptide chains to introduce conformational constraints or specific functional groups that modify the properties of the resulting peptides.

Research Findings

Structure-Activity Relationships

Research on (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid has focused primarily on its role as a building block in organic synthesis. The compound's unique structure allows it to participate in various chemical reactions, making it valuable for constructing complex molecules with specific stereochemistry. The particular spatial arrangement of the cyano group and carboxylic acid moiety creates distinct reactive centers that can be selectively manipulated in synthetic sequences.

Comparative Stereochemistry

It is important to note the distinction between the target compound (2S,4R) and its stereoisomer (2S,4S)-1-(tert-Butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid. The difference in stereochemistry at the 4-position significantly affects the compound's three-dimensional structure and consequently its reactivity and applications in synthesis . This stereochemical difference highlights the importance of precise stereochemical control in the synthesis and application of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume